molecular formula C9H9Cl2F2N3 B12069632 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine

Cat. No.: B12069632
M. Wt: 268.09 g/mol
InChI Key: GAGSDLIIKNPWAE-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro and difluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Addition of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides in the presence of a base like potassium carbonate (K₂CO₃).

    Attachment of Pyrrolidine: The final step involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with pyrrolidine, typically using a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-pyrimidine derivatives, while oxidation can produce pyrimidine oxides.

Scientific Research Applications

4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-(trifluoromethyl)-2-pyrrolidin-1-yl-pyrimidine
  • 4,6-Dichloro-5-(methyl)-2-pyrrolidin-1-yl-pyrimidine
  • 4,6-Dichloro-5-(ethyl)-2-pyrrolidin-1-yl-pyrimidine

Uniqueness

Compared to similar compounds, 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H9Cl2F2N3

Molecular Weight

268.09 g/mol

IUPAC Name

4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C9H9Cl2F2N3/c10-6-5(8(12)13)7(11)15-9(14-6)16-3-1-2-4-16/h8H,1-4H2

InChI Key

GAGSDLIIKNPWAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)Cl)C(F)F)Cl

Origin of Product

United States

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